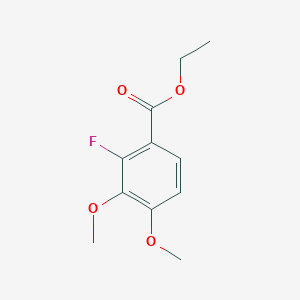

Ethyl 2-fluoro-3,4-dimethoxybenzoate

Description

Ethyl 2-fluoro-3,4-dimethoxybenzoate is a fluorinated aromatic ester characterized by a benzoate backbone substituted with a fluorine atom at the 2-position and methoxy groups at the 3- and 4-positions. This compound has been utilized in research and industrial applications, particularly in synthetic organic chemistry, due to its electron-withdrawing and donating substituents, which influence reactivity and regioselectivity in reactions. However, recent data indicate that commercial production of this compound has been discontinued, as noted by CymitQuimica . Its CAS registry number is 188751-53-3 , and it was previously available in varying quantities (e.g., 1g, 5g) but is now marked as a discontinued product.

Properties

Molecular Formula |

C11H13FO4 |

|---|---|

Molecular Weight |

228.22 g/mol |

IUPAC Name |

ethyl 2-fluoro-3,4-dimethoxybenzoate |

InChI |

InChI=1S/C11H13FO4/c1-4-16-11(13)7-5-6-8(14-2)10(15-3)9(7)12/h5-6H,4H2,1-3H3 |

InChI Key |

WMRVBBOKSGAWLX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)OC)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-fluoro-3,4-dimethoxybenzoate typically involves the esterification of 2-fluoro-3,4-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-fluoro-3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of 2-fluoro-3,4-dimethoxybenzoic acid.

Reduction: Formation of 2-fluoro-3,4-dimethoxybenzyl alcohol.

Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-fluoro-3,4-dimethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-fluoro-3,4-dimethoxybenzoate involves its interaction with specific molecular targets. The fluorine atom and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-chloro-3,4-dimethoxybenzoate

Structural Differences : Replacing the fluorine atom at the 2-position with chlorine yields this analog.

Physical and Chemical Properties :

- CAS : 175136-04-6

- Purity : 97%

- Hazards : Irritating to eyes, skin, and respiratory systems (Risk Phrase R36/37/38) .

Applications : Likely used in similar synthetic pathways as its fluoro counterpart, though its higher molecular weight and altered electronic properties (due to chlorine’s stronger electron-withdrawing effect) may influence reaction outcomes.

Ethyl 3,4-difluorobenzoate

Structural Differences : Retains two fluorine atoms at the 3- and 4-positions but lacks methoxy groups.

Physical and Chemical Properties :

- Synonyms: 3,4-Difluorobenzoic acid ethyl ester

Methyl 2,4-dimethoxybenzoate (Reference Compound)

Structural Differences: Lacks fluorine and features a methyl ester group instead of ethyl. Relevance: Used in the synthesis of flavones via condensation reactions (e.g., with phloroacetophenone derivatives) .

Comparative Data Table

Key Research Findings and Implications

Reactivity Trends : The fluorine atom in this compound likely enhances electrophilic aromatic substitution reactivity compared to its chloro analog, though chlorine’s stronger inductive effect may increase stability in certain intermediates .

Synthetic Utility: Methoxy groups in the 3- and 4-positions (as in the target compound) can direct regioselectivity in cross-coupling reactions, a feature exploited in flavone synthesis .

Safety Considerations: The chloro derivative’s marked irritancy risks underscore the importance of substituent effects on toxicity, which may be less pronounced in the fluoro analog due to fluorine’s smaller atomic radius and lower reactivity.

Biological Activity

Ethyl 2-fluoro-3,4-dimethoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzoate structure. Its molecular formula is with a molecular weight of approximately 228.22 g/mol. The fluorine atom and methoxy groups significantly influence the compound's reactivity and interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the methoxy groups modulate reactivity. Potential mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.

- Receptor Binding : It could bind to receptors, altering cellular signaling processes.

- Cellular Signaling Modulation : The compound may influence pathways that regulate cell proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Some derivatives of similar benzoate structures have shown activity against Gram-positive bacteria such as methicillin-resistant Staphylococcus aureus (MRSA)【6】.

- Potential Anti-Alzheimer’s Applications : The compound's structure suggests potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for Alzheimer's disease treatment【2】.

Case Studies

-

Enzyme Inhibition Studies :

- A study evaluated the inhibitory effects of this compound on AChE and butyrylcholinesterase (BuChE). Results indicated a significant inhibitory effect, suggesting its potential role in Alzheimer's therapy【2】.

-

Antimicrobial Activity :

- In vitro tests demonstrated that related compounds exhibited MIC values comparable to established antibiotics against MRSA strains. This positions this compound as a candidate for further antimicrobial studies【6】.

-

Structure-Activity Relationship (SAR) :

- SAR studies highlighted that the positioning of the fluorine atom and methoxy groups significantly impacts biological activity. Compounds with electronegative substituents at specific positions showed enhanced inhibitory effects【1】【5】.

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to similar compounds:

| Compound | AChE Inhibition | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Moderate | Yes | Yes |

| Ethyl 3,4-dimethoxybenzoate | Low | No | No |

| Methyl 3,4-dimethoxybenzoate | Low | Yes | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.